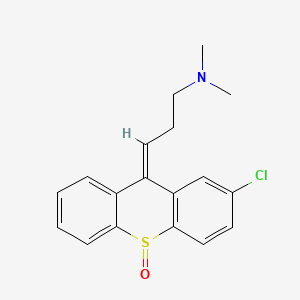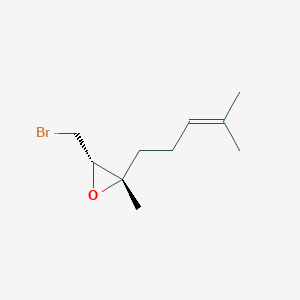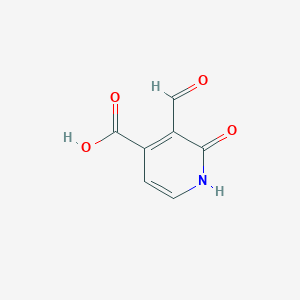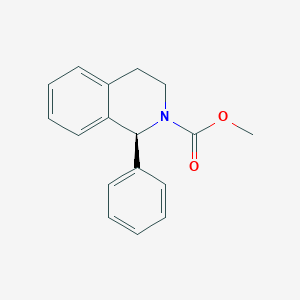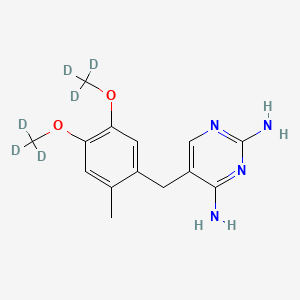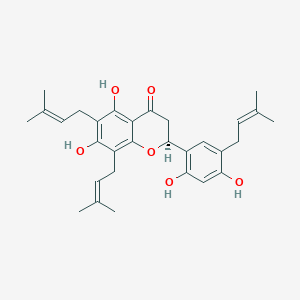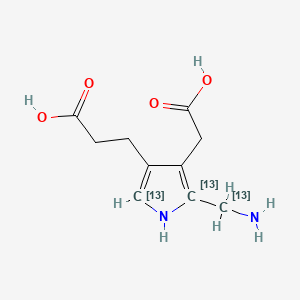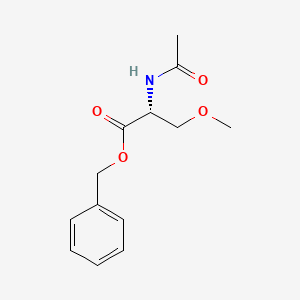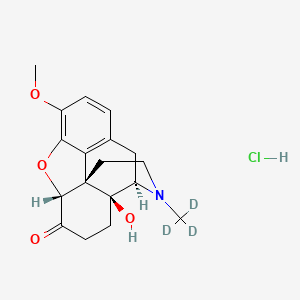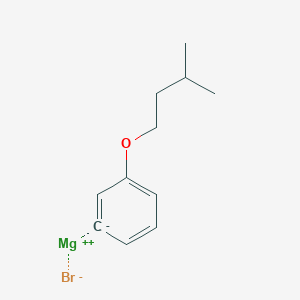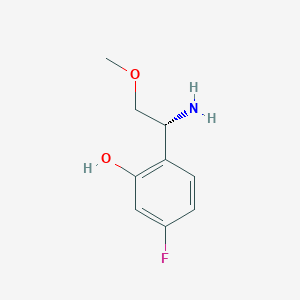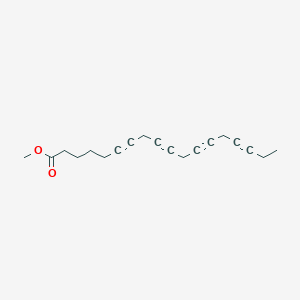
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester is a synthetic compound with the molecular formula C19H22O2 It is characterized by the presence of multiple triple bonds in its carbon chain, making it a polyunsaturated fatty acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester typically involves the esterification of 6,9,12,15-Octadecatetraynoic Acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Partially or fully saturated esters.
Substitution: Amino or thio-substituted esters.
科学研究应用
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism of action of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
相似化合物的比较
Similar Compounds
Methyl 9,12,15-Octadecatrienoate:
Methyl 6,9,12-Octadecatrienoate: This compound has three triple bonds and is structurally similar but lacks one triple bond compared to Methyl 6,9,12,15-Octadecatetraynoic Acid Ester.
Uniqueness
This compound is unique due to its four triple bonds, which confer distinct chemical reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
属性
分子式 |
C19H22O2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
methyl octadeca-6,9,12,15-tetraynoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6,9,12,15-18H2,1-2H3 |
InChI 键 |
NBJVZGGXGPFCOO-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
